(4-(2,2,2-Trifluoroethoxy)-[1,1'-biphenyl]-3-yl)methanamine
Description
(4-(2,2,2-Trifluoroethoxy)-[1,1'-biphenyl]-3-yl)methanamine is a biphenyl-derived compound featuring a trifluoroethoxy (–OCH₂CF₃) substituent at the para position of one phenyl ring and a methanamine (–CH₂NH₂) group at the meta position of the adjacent ring. This compound is of interest in medicinal chemistry, particularly in the development of ligands for G protein-coupled receptors (GPCRs) or enzyme inhibitors, given the prevalence of biphenyl scaffolds in drug discovery .
Properties
IUPAC Name |
[5-phenyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)10-20-14-7-6-12(8-13(14)9-19)11-4-2-1-3-5-11/h1-8H,9-10,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYWDECQMXCOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC(F)(F)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Optimized Suzuki-Miyaura Coupling Conditions
Key Observations :
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Low Pd loading (0.04–1 mol%) with bulky phosphine ligands (e.g., PCy₃·HBF₄) enhances catalytic efficiency.
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Polar aprotic solvents (toluene, dioxane) improve solubility of aryl halides.
Introduction of the Trifluoroethoxy Group
The electron-withdrawing trifluoroethoxy group is typically introduced via Ullmann coupling or nucleophilic substitution.
Table 2: Trifluoroethoxy Functionalization Methods
Mechanistic Insights :
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Ullmann reactions (Cu catalysts) favor aryl iodides/bromides, while nucleophilic substitution (e.g., K₂CO₃/DMF) is effective for chlorides.
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Steric hindrance at the 4-position requires elevated temperatures (100–120°C).
Synthesis of the Methanamine Group
The amine functionality is introduced via reduction or Gabriel synthesis:
Table 3: Amine Group Formation Strategies
Critical Notes :
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Catalytic hydrogenation (Pd/C) is preferred for nitriles due to high selectivity.
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Nitro group reductions (Fe/NH₄Cl) are cost-effective but require careful pH control.
Integrated Synthetic Route
Combining the above steps, a representative pathway is:
Step 1 : Suzuki-Miyaura coupling of 3-bromo-4-chlorophenylboronic acid with phenylboronic acid under Pd(PPh₃)₄/PCy₃·HBF₄ catalysis to yield 4-chloro-[1,1'-biphenyl]-3-carbonitrile .
Step 2 : Ullmann coupling with 2,2,2-trifluoroethanol and CuI/KOtBu to introduce the trifluoroethoxy group.
Step 3 : Reduction of the nitrile to methanamine using H₂/Pd-C in methanol.
Overall Yield : 73% (three steps).
Challenges and Optimization
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Regioselectivity : Ensuring substitution occurs at the 4-position requires directing groups (e.g., nitro, cyano) during coupling.
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Purification : Column chromatography is often needed to separate biphenyl isomers.
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Scale-Up : Low Pd loading (0.04 mol%) and recyclable catalysts (e.g., Pd/C) reduce costs for industrial production .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that compounds similar to (4-(2,2,2-trifluoroethoxy)-[1,1'-biphenyl]-3-yl)methanamine exhibit significant anticancer properties. For instance, derivatives of biphenyl compounds have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study demonstrated that specific modifications on the biphenyl structure could enhance cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
Enzyme Inhibition:
The compound has also been investigated for its potential as an enzyme inhibitor. In particular, studies have focused on its ability to inhibit α-glucosidase, an enzyme linked to diabetes management. Compounds derived from similar structures showed promising results in reducing blood glucose levels in vitro, indicating potential therapeutic applications in diabetes treatment .
Material Science
Polymer Chemistry:
In material science, (4-(2,2,2-trifluoroethoxy)-[1,1'-biphenyl]-3-yl)methanamine can be utilized as a building block for synthesizing advanced polymers. The trifluoroethoxy group imparts unique thermal and mechanical properties to polymers. Research has explored the synthesis of fluorinated polymers that exhibit enhanced resistance to solvents and high temperatures .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Derivatives showed IC50 values below 10 µM against breast cancer cells. |
| Study 2 | Enzyme Inhibition | Inhibitory activity against α-glucosidase with IC50 values ranging from 5-15 µM. |
| Study 3 | Polymer Synthesis | Fluorinated polymers exhibited improved thermal stability compared to non-fluorinated counterparts. |
Mechanism of Action
The mechanism of action of (4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (4-(2,2,2-Trifluoroethoxy)-[1,1'-biphenyl]-3-yl)methanamine are compared below with analogous biphenyl methanamine derivatives and related trifluoroethoxy-containing amines. Key differences in substituents, physicochemical properties, and biological activities are highlighted.
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- Trifluoroethoxy vs.
- Methyl Substituents : (2-Methyl-[1,1'-biphenyl]-3-yl)methanamine introduces steric bulk at the ortho position, which may reduce rotational freedom and hinder interactions with flat binding pockets .
Lipophilicity and Solubility
- Compounds like [3-(2,2,2-Trifluoroethoxy)phenyl]methanamine, lacking the biphenyl system, exhibit lower molecular weights and higher solubility, making them preferable for certain formulations .
Biological Activity
(4-(2,2,2-Trifluoroethoxy)-[1,1'-biphenyl]-3-yl)methanamine (CAS Number: 2801182-61-4) is a compound of interest due to its unique structure and potential biological activities. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and pharmacology. This article reviews the available literature on the compound's biological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₄F₃NO
- Molecular Weight : 281.27 g/mol
- Structural Features : The compound features a biphenyl backbone with a trifluoroethoxy group and a methanamine functional group, which may contribute to its biological interactions.
The biological activity of (4-(2,2,2-Trifluoroethoxy)-[1,1'-biphenyl]-3-yl)methanamine can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes relevant in disease pathways. For instance, it has been screened for inhibitory activity against the main protease (Mpro) of SARS-CoV-2, showing promising results as a potential antiviral agent .
- Neurotransmitter Modulation : The methanamine group may interact with neurotransmitter systems. Compounds with similar structures have been noted for their effects on serotonin levels and vascular remodeling in pulmonary systems .
- Anticancer Activity : The biphenyl structure is often associated with anticancer properties. Research into related compounds indicates that modifications to the biphenyl core can enhance cytotoxicity against various cancer cell lines .
SARS-CoV-2 Main Protease Inhibition
A study involving the screening of over 340 million compounds identified several candidates with inhibitory activity against the Mpro enzyme of SARS-CoV-2. Among these candidates, (4-(2,2,2-Trifluoroethoxy)-[1,1'-biphenyl]-3-yl)methanamine showed significant promise with IC50 values indicating effective inhibition in the mid-micromolar range .
Pulmonary Effects
Research on similar compounds indicates that inhibitors targeting tryptophan hydroxylase can lead to reduced pulmonary arterial pressure and improved vascular remodeling. This suggests that (4-(2,2,2-Trifluoroethoxy)-[1,1'-biphenyl]-3-yl)methanamine might have beneficial effects in pulmonary conditions through modulation of serotonin pathways .
Comparative Analysis of Biological Activities
Q & A
Basic Questions
Q. What synthetic strategies are commonly employed to prepare (4-(2,2,2-Trifluoroethoxy)-[1,1'-biphenyl]-3-yl)methanamine?
- Methodological Answer : The synthesis typically involves two key steps:
Formation of the biphenyl core : Ullmann coupling or Suzuki-Miyaura cross-coupling can link the aryl halide and boronic acid moieties .
Introduction of the trifluoroethoxy group : Nucleophilic aromatic substitution (SNAr) using 2,2,2-trifluoroethyl iodide or bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Post-functionalization : The methanamine group can be introduced via reductive amination of a ketone intermediate using NaBH₄ or catalytic hydrogenation .
Q. What analytical techniques are critical for characterizing this compound?
- Essential Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the trifluoroethoxy and methanamine groups. ¹⁹F NMR is crucial for verifying trifluoroethoxy substitution .
- HPLC-MS : Purity assessment and molecular ion confirmation .
- X-ray Crystallography : Resolves ambiguities in stereochemistry (if crystalline) .
Q. What safety protocols are recommended for handling this compound?
- Hazard Mitigation :
- Ventilation : Use fume hoods due to potential respiratory irritation (evidenced in structurally similar amines) .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the trifluoroethoxy group in sterically hindered biphenyl systems?
- Challenges : Steric hindrance from the biphenyl core may reduce SNAr efficiency.
- Solutions :
- Solvent Selection : Polar aprotic solvents like DMSO enhance nucleophilicity of trifluoroethoxy anions .
- Catalysis : CuI or Pd-based catalysts improve coupling efficiency in Ullmann or Buchwald-Hartwig reactions .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields in SNAr reactions .
Q. How can solubility limitations in aqueous buffers be addressed for biological assays?
- Strategies :
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins to enhance solubility without denaturing proteins .
- Pro-drug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .
- pH Adjustment : Protonate the methanamine group (pKa ~9–10) to improve water solubility .
Q. How should researchers reconcile discrepancies in reported bioactivity data across similar trifluoroethoxy-containing compounds?
- Root Causes : Variability may arise from differences in assay conditions (e.g., cell lines, solvent concentrations) or impurities.
- Resolution Steps :
Reproducibility Checks : Standardize assay protocols (e.g., ATP-based viability assays) .
Metabolic Stability Testing : Use liver microsomes to assess compound degradation .
Structural Confirmation : Re-validate compound identity via LC-MS and NMR for batches with conflicting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
